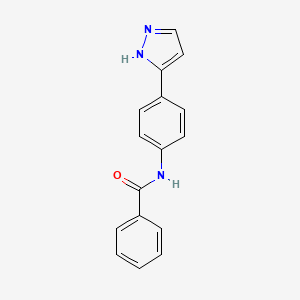

N-(4-(1H-pyrazol-3-yl)phenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

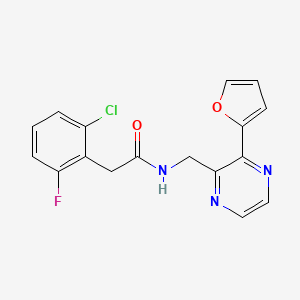

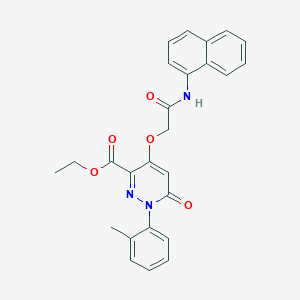

“N-(4-(1H-pyrazol-3-yl)phenyl)benzamide” is a chemical compound that belongs to the class of organic compounds known as benzamides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of pyrazoline derivatives has been achieved by treating acryloyl derivatives with hydrazine hydrate in dioxane . Another method involves the reaction of 2-chloro-N-(4-(3-(substituted phenyl)acryloyl)phenyl)-5-methoxybenzamides with methylhydrazine or phenylhydrazine .Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using various spectroscopic techniques. For example, the structure of a benzimidazole-based thiourea was confirmed by FTIR, 1H-NMR, 13C-NMR, and single crystal X-ray diffraction . Another compound, a pyrazolo[3,4-d]pyrimidine derivative, was characterized by IR and NMR spectroscopy .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, pyrazoline derivatives were synthesized from N1-[4-(cinnamoyl)phenyl]-5-chloro-2-methoxybenzamides, which were prepared from N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the IR spectrum of a benzimidazole-based compound showed absorption bands at 1723 cm−1 (strong, sharp, –CO of coumarin ring), 3405–3430 (broad, medium, –NH group) .Applications De Recherche Scientifique

Coordination Polymers

“N-(4-(1H-pyrazol-3-yl)phenyl)benzamide” has been used in the synthesis of coordination polymers. These polymers have attracted extensive attention due to their fascinating structures and multifunctional applications in photochemistry, gas adsorption and separation, molecular magnetism, multiphase catalysis, and nonlinear optics .

Magnetic Properties

The compound has been used in the synthesis of cobalt (II) complexes, which exhibit antiferromagnetic interactions. This makes it useful in the study of magnetic properties .

Biological Potential

Indole derivatives, which include “N-(4-(1H-pyrazol-3-yl)phenyl)benzamide”, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Antimicrobial Activity

The compound has been used in the synthesis of derivatives that have shown good antibacterial activity against tested microorganisms . It has also been used in the synthesis of derivatives that have shown significant antifungal activity .

Antitubercular Activity

“N-(4-(1H-pyrazol-3-yl)phenyl)benzamide” has been used in the synthesis of derivatives that have shown antitubercular activity against M. tuberculosis H37Rv strain .

Treatment of Idiopathic Pulmonary Fibrosis

In Chinese research, it has been found that “N-(4-(1H-pyrazol-3-yl)phenyl)benzamide” can be used as an effective discoidin domain receptor inhibitor for the treatment of idiopathic pulmonary fibrosis .

Mécanisme D'action

Target of Action

Similar compounds have been found to target human glucokinase and discoidin domain receptors . These targets play crucial roles in glucose metabolism and fibrosis, respectively .

Mode of Action

Related compounds have been reported to act as allosteric activators of human glucokinase , suggesting that N-(4-(1H-pyrazol-3-yl)phenyl)benzamide might interact with its targets in a similar manner. Allosteric activators bind to a site other than the active site on the enzyme, causing a conformational change that increases the enzyme’s activity .

Biochemical Pathways

Based on the known targets of similar compounds, it can be inferred that this compound may influence pathways related to glucose metabolism and fibrosis .

Pharmacokinetics

A favorable pharmacokinetic profile was reported for some related compounds .

Result of Action

Related compounds have shown promising antibiofilm activity against candida albicans , suggesting that N-(4-(1H-pyrazol-3-yl)phenyl)benzamide might have similar effects.

Safety and Hazards

Orientations Futures

While specific future directions for “N-(4-(1H-pyrazol-3-yl)phenyl)benzamide” are not available, research on similar compounds continues to be an active area of study. For instance, the synthesis of novel N1-{4-[1-substituted-5-(substituted phenyl)-4,5-dihydro-1H-3-pyrazolyl]phenyl-5-chloro-2-methoxy-benzamide derivatives and testing their anti-inflammatory activities has been reported .

Propriétés

IUPAC Name |

N-[4-(1H-pyrazol-5-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O/c20-16(13-4-2-1-3-5-13)18-14-8-6-12(7-9-14)15-10-11-17-19-15/h1-11H,(H,17,19)(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHLXQYMYAPZTBV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=CC=NN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(1H-pyrazol-3-yl)phenyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((2-(4-chlorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2385928.png)

![5-Cyclopropyl-3-[[1-(5H-pyrimido[5,4-b]indol-4-yl)piperidin-4-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2385936.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-fluorophenyl)propanamide](/img/structure/B2385939.png)

![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2385940.png)

![Ethyl 3-methyl-[1,2]oxazolo[5,4-b]pyridine-6-carboxylate](/img/structure/B2385949.png)

![(2S)-2-[(4-chlorobenzoyl)amino]-3-phenylpropanoic acid](/img/structure/B2385951.png)